(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
Description
Properties
CAS No. |
314279-18-0 |
|---|---|
Molecular Formula |
C13H8F7NO3S |
Molecular Weight |
391.26 g/mol |
IUPAC Name |
(E)-4-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-3-1-7(2-4-8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+ |
InChI Key |
PJMJPLPCWSRRDH-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The sulfanyl group is introduced via NAS using heptafluoropropane-1-thiol and a halogenated aniline derivative (e.g., 4-fluoro-nitrobenzene).
Procedure :
-
4-Fluoro-nitrobenzene is reacted with heptafluoropropane-1-thiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
-
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-[(heptafluoropropyl)sulfanyl]aniline .
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–70% (after reduction) |
Formation of the α,β-Unsaturated Carbonyl System
Knoevenagel Condensation
The α,β-unsaturated carbonyl moiety is constructed via condensation of malonic acid with an aldehyde.
Procedure :
-
Malonic acid and 4-[(heptafluoropropyl)sulfanyl]benzaldehyde are heated in pyridine with a catalytic amount of piperidine.
-
The reaction proceeds via dehydration to form the trans-(E) isomer, confirmed by -NMR coupling constants ().
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine |
| Solvent | Pyridine |
| Temperature | Reflux |
| Yield | 50–60% |
Wittig Reaction
An alternative route employs a Wittig reagent to form the double bond.
Procedure :
-
Triphenylphosphine and ethyl bromoacetate form the ylide.
-
Reaction with 4-[(heptafluoropropyl)sulfanyl]benzaldehyde yields the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid.
Key Parameters :
| Parameter | Value |
|---|---|
| Ylide Preparation | 0°C, THF |
| Hydrolysis Agent | NaOH (2M) |
| Yield | 55–65% |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the α,β-unsaturated carboxylic acid with the aniline derivative using N,N'-dicyclohexylcarbodiimide (DCC) .
Procedure :
-
The carboxylic acid is activated with DCC and N-hydroxysuccinimide (NHS) in dichloromethane.
-
4-[(heptafluoropropyl)sulfanyl]aniline is added, and the mixture is stirred at room temperature for 24 hours.
Key Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | DCC/NHS |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Yield | 70–75% |
Optimization Challenges and Solutions
Steric Hindrance
The heptafluoropropyl group’s bulkiness slows NAS and coupling reactions. Solutions include:
-
Using polar aprotic solvents (e.g., DMF) to enhance solubility.
-
Elevating temperatures (80–100°C) to overcome kinetic barriers.
Isomer Control
The (2E)-configuration is critical for biological activity. Strategies to favor the E-isomer include:
-
Thermodynamic control via prolonged reflux in Knoevenagel reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Knoevenagel | Mild conditions | Moderate yields | 50–60% |
| Wittig | High E-selectivity | Multi-step synthesis | 55–65% |
| DCC Coupling | High efficiency | Costly reagents | 70–75% |
Chemical Reactions Analysis
Nucleophilic Addition at the α,β-Unsaturated Carbonyl
The conjugated enone system (C=O–C=C) undergoes Michael addition and 1,4-conjugate additions due to its electron-deficient nature .
The heptafluoropropyl sulfanyl group enhances electrophilicity at the β-carbon through inductive effects, accelerating nucleophilic attack .
Electrophilic Substitution at the Aromatic Ring
The para-substituted phenyl group participates in electrophilic aromatic substitution (EAS) despite the electron-withdrawing sulfanyl group .
| Reaction Type | Electrophile | Conditions | Position | Outcome |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2–4 hours | Meta | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ | Dichloromethane, 25°C | Ortho/para | Chlorinated analog |
The sulfanyl group directs substitution to meta positions due to its electron-withdrawing nature, confirmed by molecular modeling studies.
Hydrolysis of the Amide Bond
The amide linkage (–NH–CO–) undergoes acid- or base-catalyzed hydrolysis , though the electron-deficient aromatic ring slows reactivity compared to aliphatic amides .
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl 6M, reflux) | H₃O⁺ | 4-[(Heptafluoropropyl)sulfanyl]aniline + Maleic acid |
| Basic (NaOH 2M, 80°C) | OH⁻ | Same products as acidic hydrolysis |
Hydrolysis rates are pH-dependent, with optimal cleavage observed under strongly acidic conditions.
Oxidation of the Sulfanyl Group
The heptafluoropropyl sulfanyl (–S–C₃F₇) group oxidizes to sulfone (–SO₂–C₃F₇) under strong oxidizing conditions :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hr | Sulfone derivative |
| mCPBA | DCM, 0°C, 2 hr | Sulfoxide intermediate |
The perfluorinated chain remains intact during oxidation, confirmed by mass spectrometry .
Biological Reactivity
In medicinal contexts, the compound acts as a Michael acceptor in enzyme inhibition (e.g., cysteine proteases). Its fluorinated chain enhances membrane permeability, enabling interactions with hydrophobic protein pockets .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a therapeutic agent. Its application in treating various diseases has been explored, particularly in oncology.
- Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit activity against cancer cell lines. For instance, studies have demonstrated that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
| Disease Target | Mechanism of Action | Reference |
|---|---|---|
| Diffused Large B Cell Lymphoma | EED Inhibition | |
| Gastric Cancer | Antiproliferative Effects |
Fluorinated Compounds in Drug Development
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The heptafluoropropyl group in this compound may improve pharmacokinetic properties, making it a candidate for further drug development.
- Research Findings
Studies have shown that the introduction of fluorinated groups can enhance the lipophilicity of drugs, which is crucial for crossing biological membranes .
Materials Science
The unique properties of fluorinated compounds extend to materials science, where they are used to develop advanced materials with specific functionalities.
- Case Study: Coatings and Surfaces
Fluorinated compounds are utilized in creating hydrophobic surfaces. The incorporation of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid into polymer matrices can enhance water repellency and chemical resistance .
| Application | Material Type | Benefit |
|---|---|---|
| Coatings | Hydrophobic Polymers | Enhanced Durability |
| Surface Treatments | Protective Coatings | Chemical Resistance |
Mechanism of Action
The mechanism of action of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved may include inhibition of specific enzymes, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The heptafluoropropyl sulfanyl group in the target compound is strongly electron-withdrawing and hydrophobic, leading to higher LogP (~3.5) compared to analogs with acetyl amino (~1.2) or hydroxyl (~1.04) groups. This enhances membrane permeability but may reduce aqueous solubility . Thiophene- and quinoline-derived analogs (e.g., VUFB 20609) demonstrate that sulfanyl groups can enhance biological activity, such as antiplatelet effects, likely via redox modulation or enzyme interaction .
Stereochemistry: The E-configuration in the target compound and (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid favors planar geometry, optimizing conjugation and electrophilicity. In contrast, the Z-isomer in may exhibit reduced reactivity due to steric hindrance .
Biological Activity: The target compound’s fluorinated substituent may improve metabolic stability and target binding compared to non-fluorinated analogs. For example, (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid inhibits hTS with moderate potency (IC₅₀ ~5 µM), suggesting the target compound could exhibit similar or enhanced activity .
Biological Activity
The compound (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic molecule notable for its unique structural features, including a heptafluoropropyl sulfanyl group and an α,β-unsaturated carbonyl system. These characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C13H8F7NO3S
- Molecular Weight: 391.26 g/mol
- InChI: InChI=1S/C13H8F7NO3S
The compound's structure allows it to participate in various chemical reactions, such as nucleophilic additions and Michael additions due to its α,β-unsaturated carbonyl group. The heptafluoropropyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antioxidant properties
- Cytotoxic effects against cancer cell lines
These activities are primarily attributed to the compound's ability to interact with biological macromolecules, potentially leading to therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the heptafluoropropyl group may enhance membrane permeability and alter interaction profiles with various biological targets. This is crucial for understanding the compound's pharmacological potential.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Hydroxy group at position 3 | Antioxidant, anti-inflammatory |
| Quercetin | Multiple hydroxyl groups | Antioxidant, anticancer |
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group substitution | Neurological effects |
The unique properties of this compound distinguish it from other compounds, particularly in terms of lipophilicity and steric hindrance.
Case Studies and Research Findings
- Antioxidant Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that structurally related compounds can induce apoptosis in various cancer cell lines. For instance, derivatives with similar functional groups have been tested for their efficacy against breast and prostate cancer cells.
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the interaction of this compound with specific biological targets, including enzymes involved in cancer progression. These studies help elucidate potential mechanisms of action.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid?
Methodological Answer:
- Nucleophilic Substitution : The heptafluoropropyl sulfanyl group can be introduced via substitution reactions under basic conditions, leveraging the electrophilic nature of the fluorinated alkyl chain. Use anhydrous solvents (e.g., DMF) and catalysts like KCO to enhance reactivity .
- Amide Coupling : The oxobut-2-enoic acid backbone can be synthesized via Michael addition, as demonstrated in analogous compounds (e.g., 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid), using acryloyl chloride and aryl amines under reflux conditions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended to isolate the (2E)-isomer due to its geometric isomerism .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopy :
- NMR : NMR is critical for verifying the heptafluoropropyl group’s integration and substitution pattern. NMR can confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans double bonds) .
- IR : Key peaks include C=O stretches (1680–1720 cm) for the oxobut-2-enoic acid moiety and S-C vibrations (650–750 cm) for the sulfanyl group .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm molecular weight (expected [M-H] ~ 450–460 Da) and detect impurities .
Q. How can researchers screen for biological activity in this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like KYN-3-OHase (IC comparison to fluorophenyl derivatives in Table 1) using fluorometric assays .
- Antimicrobial Screening : Use microdilution methods (e.g., MIC determination against S. aureus and E. coli) as applied to structurally similar 4-oxobut-2-enoic acid derivatives .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and temperature (37°C).
- Comparative Analysis : Cross-reference data with structurally related compounds (Table 1) to identify trends. For example, fluorinated analogs often show enhanced enzyme inhibition due to electron-withdrawing effects .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Table 1 : Comparative IC of Fluorinated Analogs
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| Target Compound | KYN-3-OHase | Pending data | – |
| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | |
| 4-Fluorophenylboronic acid | Cancer-associated | 10.0 |
Q. What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., sulfonic acid derivatives from sulfanyl group oxidation) .
- Photolysis : Use UV-Vis irradiation (254 nm) in environmental chambers. Compare degradation rates to non-fluorinated analogs to assess the heptafluoropropyl group’s stability .
Q. How can reaction mechanisms for substituent modifications (e.g., sulfanyl group replacement) be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace with at reactive sites to probe rate-determining steps.
- Intermediate Trapping : Use quenching agents (e.g., NaBH) to stabilize transient species during substitution reactions. Analyze intermediates via FTIR and MS .
Q. What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess hydrolytic stability and membrane permeability.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron-deficient regions (e.g., α,β-unsaturated carbonyl) prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
